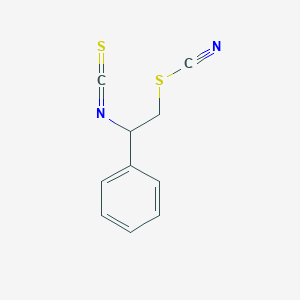
1,3-Dimethoxy-2,4,5-trimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethoxy-2,4,5-trimethylbenzene is an organic compound with the molecular formula C11H16O2. It is a derivative of benzene, featuring two methoxy groups and three methyl groups attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Dimethoxy-2,4,5-trimethylbenzene can be synthesized through several methods. One common approach involves the methylation of 1,3-dimethoxybenzene using methyl iodide in the presence of a strong base such as potassium carbonate. Another method includes the reaction of 2,4,5-trimethylphenol with dimethyl sulfate under basic conditions .
Industrial Production Methods: Industrial production of this compound often involves the transalkylation of xylene over a solid acid catalyst. This method is preferred due to its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Dimethoxy-2,4,5-trimethylbenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions typically yield the corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as nitric acid or trifluoroperacetic acid are used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
1,3-Dimethoxy-2,4,5-trimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 1,3-dimethoxy-2,4,5-trimethylbenzene involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methyl groups influence its binding affinity and reactivity. The compound can undergo electrophilic aromatic substitution, where the electron-donating methoxy groups activate the benzene ring towards electrophilic attack .
Comparación Con Compuestos Similares
1,3,5-Trimethylbenzene (Mesitylene): Similar structure but lacks methoxy groups.
1,2,4-Trimethylbenzene (Pseudocumene): Different substitution pattern on the benzene ring.
1,2,3-Trimethylbenzene (Hemimellitene): Another isomer with a different substitution pattern.
Uniqueness: 1,3-Dimethoxy-2,4,5-trimethylbenzene is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs. The methoxy groups enhance its electron-donating ability, making it more reactive in electrophilic aromatic substitution reactions .
Propiedades
Número CAS |
59968-27-3 |
|---|---|
Fórmula molecular |
C11H16O2 |
Peso molecular |
180.24 g/mol |
Nombre IUPAC |
1,3-dimethoxy-2,4,5-trimethylbenzene |
InChI |
InChI=1S/C11H16O2/c1-7-6-10(12-4)9(3)11(13-5)8(7)2/h6H,1-5H3 |
Clave InChI |
MUVGPKFVOVVZDS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1C)OC)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![1-[2-(2,4-Dichloro-5-nitrophenyl)hexyl]-2-nitro-1H-imidazole](/img/structure/B14596735.png)
![(E)-but-2-enedioic acid;2-[4-[[1-(3-oxo-3-phenylpropyl)benzimidazol-2-yl]methyl]-3-propylpiperazin-1-yl]-N-propylacetamide](/img/structure/B14596743.png)
